![molecular formula C15H24FN5 B11727884 N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine CAS No. 1856070-19-3](/img/structure/B11727884.png)
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル]-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、ピラゾール系に属する化合物です。ピラゾールは、1位と2位に2つの窒素原子を含む5員環複素環化合物です。この特定の化合物は、ピラゾール環にエチル、フルオロ、メチルの置換基を持つ独特の構造が特徴であり、さまざまな科学分野で注目を集めています。
準備方法
合成ルートと反応条件
N-[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル]-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンの合成は、通常、市販の前駆体から始まる複数段階の反応を含みます。プロセスには、多くの場合、以下が含まれます。
ピラゾール環の形成: これは、ヒドラジンを1,3-ジケトンと酸性または塩基性条件下で環化させることによって達成できます。
置換反応: エチル、フルオロ、メチル基の導入は、適切なアルキル化剤とハロゲン化反応を使用して行うことができます。
カップリング反応: 最後のステップでは、置換されたピラゾールを、制御された条件下でアミン基とカップリングして、目的の化合物を形成します。
工業生産方法
この化合物の工業生産には、同様の合成ルートが使用される場合がありますが、より大規模に行われます。温度、圧力、触媒の使用などの反応条件の最適化は、収率と純度を高めるために不可欠です。連続フロー反応器と自動合成プラットフォームは、製造プロセスを合理化するために頻繁に使用されます。
化学反応の分析
反応の種類
N-[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル]-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応を起こすことができ、フルオロ基は他の求核剤に置き換わります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下でアミンやチオールなどの求核剤。
生成される主な生成物
酸化: 対応するピラゾールオキシドの形成。
還元: 還元されたピラゾール誘導体の形成。
置換: さまざまな官能基を持つ置換されたピラゾール誘導体の形成。
科学研究への応用
N-[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル]-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、科学研究においてさまざまな用途があります。
化学: より複雑な複素環化合物の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性と抗炎症特性を持つ生物活性分子としての可能性が調査されています。
医学: がんや感染症など、さまざまな病気の治療における潜在的な治療効果が調査されています。
産業: 独自の化学的特性により、農薬や医薬品開発に使用されています。
科学的研究の応用
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用機序
N-[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル]-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンの作用機序には、特定の分子標的や経路との相互作用が含まれます。
分子標的: この化合物は、重要な生物学的プロセスに関与する酵素や受容体を標的にしている可能性があります。
関与する経路: 炎症、細胞増殖、アポトーシスに関連するシグナル伝達経路を調節することにより、生物学的効果を発揮することができます。
類似の化合物との比較
類似の化合物
- N-[(1-エチル-5-メチル-1H-ピラゾール-4-イル)メチル]-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミン
- N-[(1-エチル-5-クロロ-3-メチル-1H-ピラゾール-4-イル)メチル]-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミン
独自性
N-[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル]-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、フルオロ基の存在によって際立っており、これはその化学反応性と生物活性を大幅に影響を与える可能性があります。フルオロ置換は、化合物の安定性、親油性、生物学的標的との相互作用能力を高めることができます。
この記事では、N-[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル]-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンについて、その合成、反応、用途、作用機序、類似の化合物との比較など、包括的な概要を紹介しています。
類似化合物との比較
Similar Compounds
- N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- N-[(1-ethyl-5-chloro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
Uniqueness
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine stands out due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
1856070-19-3 |
|---|---|
分子式 |
C15H24FN5 |
分子量 |
293.38 g/mol |
IUPAC名 |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C15H24FN5/c1-6-21-15(16)13(11(4)19-21)7-17-14-9-20(8-10(2)3)18-12(14)5/h9-10,17H,6-8H2,1-5H3 |
InChIキー |
VCJLGNODQJACBJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C(=N1)C)CNC2=CN(N=C2C)CC(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


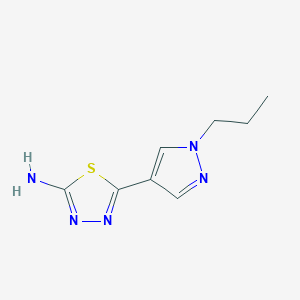
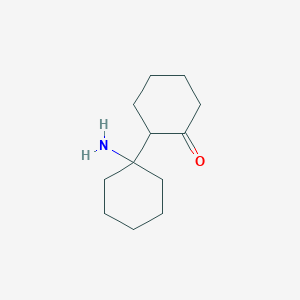
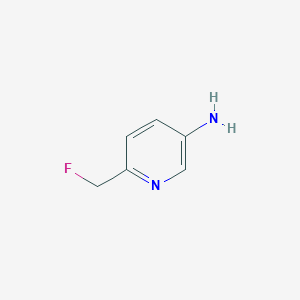
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727816.png)
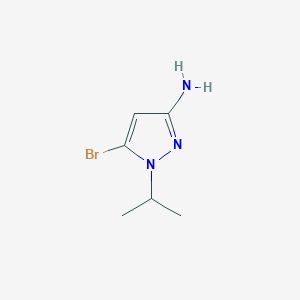

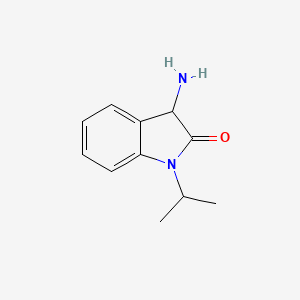
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanamine](/img/structure/B11727829.png)
![5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727831.png)
![2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11727854.png)



![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727879.png)
